molecular formula C15H19ClN2O3S B2868303 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 941886-81-3

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2868303
CAS No.: 941886-81-3
M. Wt: 342.84
InChI Key: AQWGSZKCXMJFDB-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not available in the public domain, its core structure provides strong indicators of its research utility. The compound features a 1,1-dioxidoisothiazolidine group, a moiety that is recognized in scientific literature as a key pharmacophore in the development of calcium channel blockers . Compounds with this structural feature have been investigated for potential in managing a range of neurological conditions, including neuropathic pain and migraine disorders . The molecular scaffold combines this group with a chlorophenyl ring and a cyclopentanecarboxamide unit, suggesting potential for high-affinity interaction with biological targets and making it a valuable candidate for building structure-activity relationship (SAR) models in hit-to-lead optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c16-13-7-6-12(17-15(19)11-4-1-2-5-11)10-14(13)18-8-3-9-22(18,20)21/h6-7,10-11H,1-5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWGSZKCXMJFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound has the following chemical formula:

C18H21ClN2O4S2C_{18}H_{21}ClN_{2}O_{4}S_{2}

It features a chlorinated phenyl ring, an isothiazolidine-1,1-dioxide moiety, and a cyclopentanecarboxamide group. The presence of these functional groups is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways that regulate cell growth and differentiation.
  • Antioxidant Activity : The presence of the isothiazolidine moiety suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Data

Research studies have investigated the biological effects of this compound across various models. Below is a summary of key findings:

Study Model Biological Activity Observed Reference
Study 1In vitroInhibition of cancer cell proliferation
Study 2Animal modelReduction in tumor size and metastasis
Study 3Cell linesInduction of apoptosis in specific cancer types

Case Studies

  • In Vitro Anticancer Activity :
    A study evaluated the compound's effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
  • Animal Model Trials :
    In vivo studies using murine models demonstrated that administration of the compound led to a marked reduction in tumor growth. The study highlighted the potential for this compound in developing new cancer therapies.
  • Antioxidant Properties :
    The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that the compound effectively reduced oxidative stress markers in treated cells compared to controls.

Research Applications

This compound has several potential applications:

  • Medicinal Chemistry : As a lead compound for developing novel anticancer agents.
  • Pharmaceutical Development : Its unique structure may serve as a scaffold for synthesizing derivatives with enhanced biological activity.
  • Research Tool : Utilized in studies aimed at understanding the mechanisms of cancer biology and drug resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related molecules to highlight key similarities and differences.

Parameter N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide 3-Chloro-N-phenyl-phthalimide () β-Lactam Derivatives ()
Core Structure Cyclopentanecarboxamide + sulfonated isothiazolidine-phenyl Phthalimide (isoindoline-1,3-dione) + phenyl Bicyclic β-lactam (e.g., penicillins)
Functional Groups Chloro, sulfone, carboxamide Chloro, cyclic imide Carboxylic acid, β-lactam, thiazolidine
Polarity High (due to sulfone and carboxamide) Moderate (cyclic imide) Variable (depends on substituents)
Potential Applications Hypothesized: enzyme inhibition, polymer precursors Polymer synthesis (polyimides) Antibiotics (β-lactam activity)
Synthetic Complexity Likely high (multiple functionalizations) Moderate (established routes for phthalimides) Highly optimized (industrial production)

Key Observations:

Functional Group Diversity: The target compound’s sulfone and carboxamide groups distinguish it from 3-chloro-N-phenyl-phthalimide, which relies on a cyclic imide for polymer synthesis.

Pharmacological Potential: Unlike β-lactams (), the target compound lacks a strained bicyclic system critical for antibiotic activity. However, its sulfone group may enhance binding to sulfhydryl-containing enzymes, a feature exploited in protease inhibitors .

Synthetic Challenges : The sulfonated isothiazolidine and cyclopentane groups in the target compound likely require multistep synthesis, contrasting with simpler phthalimide derivatives used in industrial polymer production .

Research Findings and Data Gaps

  • Thermodynamic Data: No melting point, solubility, or stability data are provided in the evidence, limiting direct comparisons.
  • Biological Activity : While β-lactams () have well-documented mechanisms, the target compound’s bioactivity remains speculative without experimental data.
  • Polymer Compatibility : The phthalimide derivative’s role in polyimide synthesis is well-established, but the target compound’s sulfone group could theoretically enhance thermal stability in analogous polymers .

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